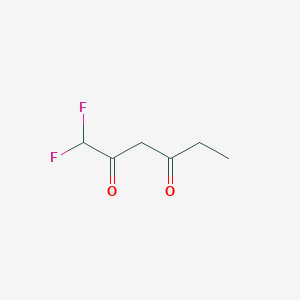
1,1-Difluorohexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluorohexane-2,4-dione is an organic compound with the molecular formula C6H8F2O2 It is a fluorinated derivative of hexane-2,4-dione, characterized by the presence of two fluorine atoms at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Difluorohexane-2,4-dione can be synthesized through several methods. One common approach involves the difluorovinylidenation of carbonyl compounds. This method typically uses reagents such as diisopropylamine and butyllithium in a solvent like tetrahydrofuran (THF) at low temperatures (around -93°C) to form the difluorovinylidene intermediate, which is then reacted with an aldehyde to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of fluorination and carbonyl chemistry are likely employed. Industrial synthesis would involve scaling up the laboratory methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluorohexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the fluorine atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1,1-Difluorohexane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals or diagnostic agents.
Industry: The compound can be used in the development of advanced materials, such as fluorinated polymers or coatings
Mechanism of Action
The mechanism by which 1,1-difluorohexane-2,4-dione exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with enzymes or other biological molecules. Fluorinated compounds often exhibit unique binding properties and metabolic stability, making them valuable in drug design and other applications .
Comparison with Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: Another fluorinated diketone with similar properties but differing in the number and position of fluorine atoms.
1,1,1-Trifluorohexane-2,4-dione: Similar in structure but with an additional fluorine atom, leading to different chemical and physical properties.
Uniqueness: 1,1-Difluorohexane-2,4-dione is unique due to its specific fluorination pattern, which imparts distinct reactivity and stability compared to other fluorinated diketones. This makes it particularly useful in applications requiring precise control over chemical properties and interactions.
Properties
CAS No. |
62679-58-7 |
|---|---|
Molecular Formula |
C6H8F2O2 |
Molecular Weight |
150.12 g/mol |
IUPAC Name |
1,1-difluorohexane-2,4-dione |
InChI |
InChI=1S/C6H8F2O2/c1-2-4(9)3-5(10)6(7)8/h6H,2-3H2,1H3 |
InChI Key |
DHIMMJNBKAADDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















